Methanone
Description
Methanone (general formula: R-C(=O)-R') is a carbonyl compound characterized by a central ketone group flanked by two organic substituents (R and R'). Its versatility in organic synthesis and medicinal chemistry arises from its ability to participate in hydrogen bonding, electrophilic reactions, and coordination with transition metals . This compound derivatives, such as benzofuran-2-yl(heteroaryl)methanones, exhibit notable biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . Structurally, the ketone group’s electronic and steric properties are modulated by substituents, influencing reactivity and applications in drug design and materials science .
Properties
Molecular Formula |
CO- |
|---|---|
Molecular Weight |
28.01 g/mol |
IUPAC Name |
methanone |
InChI |
InChI=1S/CO/c1-2/q-1 |
InChI Key |
DCMZLVSOPGZIFI-UHFFFAOYSA-N |
Canonical SMILES |
[C-]=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethanone (Acetophenone Derivatives)
- Structure: R-C(=O)-CH₃ (vs. This compound’s R-C(=O)-R').
- Example: 6-Methoxy-2-(4-methoxyphenyl)benzo[b]furan-3-ylthis compound (LY 320135) exhibits antitumor activity via kinase inhibition .
- Key Difference: The methyl group in ethanone reduces steric hindrance compared to bulkier substituents in this compound derivatives, affecting binding affinity in biological targets .
Heterocyclic Methanones
- Examples: (3,5-Diphenyl-1H-pyrazol-1-yl)(2-phenylquinolin-4-yl)this compound: Displays anticancer activity with a molecular weight of 423.5 g/mol . (4-Methylpiperazin-1-yl)(4-(3-(1-isopropyl-1H-benzo[d]imidazol-6-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)this compound: A CDK9 inhibitor with 46% synthesis yield .
- Comparison: Heterocyclic substituents (e.g., pyrazole, quinoline) enhance π-π stacking and hydrogen bonding, improving target selectivity over simpler methanones .
Physicochemical Properties
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